N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-15-5-3-13(4-6-15)12-28-20-14(2-1-9-26-20)10-17(22(28)30)21(29)27-16-7-8-18(24)19(25)11-16/h1-11H,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRSRQMDJMSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-difluoroaniline and 4-fluorobenzyl chloride. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and amide formation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., Grignard reagents, organolithium compounds). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of diseases, such as cancer and infectious diseases, due to its unique chemical properties and reactivity.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of metabolic pathways. It can also interact with receptors to modulate signal transduction pathways, resulting in altered cellular responses. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Key Observations:
- Core Structure : The target compound and 8b share the 1,8-naphthyridine core, while compound 67 uses a [1,5]-naphthyridine scaffold. The 1,8-isomer is associated with antiviral activity in literature, whereas [1,5]-naphthyridines are less studied in this context .
- Substituent Effects :
- The fluorinated aromatic groups in the target compound may improve blood-brain barrier penetration compared to 8b’s hydroxylated derivatives, which could reduce metabolic degradation but limit solubility .
- Compound 67’s adamantyl group introduces steric bulk, likely enhancing target binding through hydrophobic interactions but reducing synthetic yield (25% vs. 54% for 8b) .
Pharmacological Implications
- Antiviral Potential: Compound 8b, a structural analog of the target molecule, demonstrates activity as an HIV integrase inhibitor. The dihydroxy groups in 8b may chelate metal ions critical for integrase function, a mechanism absent in the target compound due to its lack of hydroxyl groups .
- Fluorination Benefits: The target compound’s 3,4-difluorophenyl and 4-fluorophenylmethyl groups likely enhance metabolic stability and CNS penetration compared to non-fluorinated analogs, aligning with trends in neuroactive or antiviral drug design .
- Adamantyl vs. Fluorophenyl : Compound 67’s adamantyl group may confer prolonged half-life due to resistance to enzymatic cleavage, but its low yield (25%) highlights synthetic challenges compared to the target compound’s simpler aromatic substituents .
Biological Activity
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core with multiple fluorinated phenyl groups. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Antitumor Activity : Studies have shown that derivatives of naphthyridine can induce apoptosis in cancer cells. For instance, 1,7-disubstituted naphthyridine derivatives demonstrated moderate cytotoxic activity against several tumor cell lines .
- Neuropharmacological Effects : Compounds in this class have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of naphthyridine derivatives. Key findings include:
- Fluorination : The presence of fluorine atoms significantly enhances the lipophilicity and biological potency of these compounds.
- Substituent Variations : Modifications at the N-1 and C-7 positions have been shown to affect cytotoxicity and selectivity towards different cancer cell lines .
Case Studies
Several studies have explored the biological activity of related compounds:
Case Study 1: Antitumor Efficacy
In a study evaluating a series of naphthyridine derivatives, specific modifications led to enhanced cytotoxic effects against human breast cancer cells. The most potent derivatives were those with a 2-thiazolyl group at the N-1 position, exhibiting IC50 values comparable to established chemotherapeutics like etoposide .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of naphthyridine derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that certain modifications improved cell viability and reduced apoptosis markers significantly .
Biological Activity Data Table
The following table summarizes the biological activities reported for various derivatives related to this compound:
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
Core Formation : Condensation of a substituted pyridine derivative with a carboxamide precursor under reflux conditions using catalysts like POCl₃ or Lewis acids (e.g., AlCl₃) to form the 1,8-naphthyridine core .
Substituent Introduction :
- The 4-fluorobenzyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- The 3,4-difluorophenyl carboxamide moiety is attached using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .
Basic: Which analytical methods are critical for structural validation?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, the 2-oxo group appears as a singlet near δ 160 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm error) .
- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Basic: What preliminary biological assays are recommended for activity screening?
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorometric or colorimetric assays (IC₅₀ calculation) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Modify Substituents :
- Replace fluorophenyl groups with chloro- or methoxy analogs to assess electronic effects on bioactivity .
- Vary the benzyl position (e.g., 3- vs. 4-fluorophenyl) to study steric influences .
Assay Parallelization : Test derivatives in standardized panels (e.g., NCI-60) to compare potency across targets .
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to target proteins .
Advanced: How to resolve contradictions in biological activity data?
- Reproducibility Checks : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to rule out experimental variability .
- Purity Verification : Reanalyze compound batches via HPLC to exclude impurities (>99% purity required for conclusive data) .
- Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .
Advanced: What methodologies elucidate the mechanism of action?
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to identify binding interactions (e.g., hydrogen bonds with active-site residues) .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. allosteric mechanisms .
- Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
Advanced: How to optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release and reduced clearance .
Advanced: What strategies validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding using Western blotting .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live cells .
- CRISPR Knockout : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
